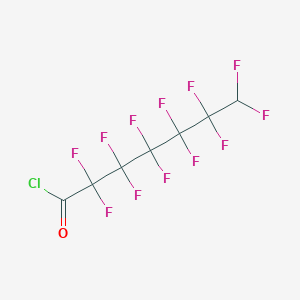

7h-dodecafluoroheptanoyl chloride

Übersicht

Beschreibung

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is a highly fluorinated organic compound. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride typically involves the fluorination of heptanoyl chloride. One common method is the direct fluorination using elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment to handle the highly reactive fluorine gas is essential to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Lewis acids such as aluminum chloride

Major Products:

Amides and Esters: Formed from substitution reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid: Formed from hydrolysis

Alcohols: Formed from reduction reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 7H-dodecafluoroheptanoyl chloride is utilized. Its role as an intermediate in the synthesis of fluorinated pharmaceuticals is particularly noteworthy due to the following reasons:

Organic Synthesis

This compound serves as a reactive intermediate in organic synthesis due to its strong acylating properties:

- Synthesis of Fluorinated Compounds : The compound can be used to synthesize other fluorinated derivatives that are valuable in various chemical applications. Its reactivity allows for versatile transformations in organic chemistry .

- Nucleophilic Substitution Reactions : It can participate in nucleophilic substitution reactions, where it acts as an electrophile. This property is advantageous for creating complex molecular architectures in synthetic chemistry .

Materials Science

In materials science, this compound has potential applications due to its unique physicochemical properties:

- Coatings and Films : The compound's stability and resistance to degradation make it a candidate for use in protective coatings and films. These materials can benefit from its anti-fogging and anti-staining properties, which are essential for applications in optics and electronics .

- Polymer Chemistry : It can also be utilized in the synthesis of polymers with desired characteristics such as low surface energy and hydrophobicity. These polymers are suitable for various industrial applications including coatings, adhesives, and sealants .

Case Studies

While specific case studies focusing exclusively on this compound are scarce due to its niche status, similar compounds have been studied extensively:

- Fluorinated Antiviral Agents : Research on fluorinated acyl chlorides has shown their effectiveness against viral infections, indicating that this compound could potentially be explored for similar therapeutic roles .

- Polymer Development : Studies on related fluorinated compounds have demonstrated their utility in developing advanced materials with unique properties such as low friction surfaces and enhanced durability against environmental factors .

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride involves its reactivity with nucleophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form stable products.

Vergleich Mit ähnlichen Verbindungen

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanamide

Uniqueness: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is unique due to its high reactivity and stability, which are attributed to the presence of multiple fluorine atoms. This makes it a valuable reagent in various chemical syntheses and industrial applications.

Biologische Aktivität

7H-Dodecafluoroheptanoyl chloride is a specialized fluorinated compound that has garnered attention in various fields, particularly in drug design and development due to its unique chemical properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and potential applications in biomedical research.

This compound is characterized by the presence of a dodecafluoroheptanoyl group, which imparts distinct physicochemical properties. The fluorinated structure enhances lipophilicity and stability, making it suitable for various chemical reactions and applications.

| Property | Value |

|---|---|

| Molecular Formula | C7ClF13O |

| Molecular Weight | 350.39 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its role as an acylating agent. It can modify proteins and other biomolecules through acylation, which alters their function and activity. This modification can lead to significant changes in cellular signaling pathways.

Biochemical Pathways

Research indicates that the compound interacts with various enzymes and proteins, influencing metabolic pathways. Its fluorous nature allows it to engage with hydrophobic regions of biomolecules, facilitating conformational changes that can enhance or inhibit enzymatic activities.

Cellular Effects

Studies have shown that exposure to this compound can lead to:

- Altered Gene Expression : The compound can modulate transcription factors, resulting in changes to gene expression profiles.

- Cellular Metabolism : It influences metabolic flux by interacting with key metabolic enzymes, potentially leading to increased or decreased production of metabolites.

- Toxicity at High Concentrations : While low doses may have beneficial effects, high concentrations can induce oxidative stress and damage cellular components.

Case Studies

- Drug Development Applications : In a study focusing on drug design, this compound was used to create novel drug candidates targeting specific pathways involved in cancer progression. The modified compounds exhibited enhanced efficacy compared to their non-fluorinated counterparts.

- Purification Techniques : Research demonstrated the use of this compound in solid-phase extraction methods for flavonoids. Its amphiphilic properties allowed for efficient purification processes, showcasing its versatility in biochemical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has a relatively stable behavior under physiological conditions. Its distribution within biological systems is influenced by its lipophilicity and ability to bind with various proteins.

Table 2: Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed when administered |

| Distribution | High affinity for lipid membranes |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted via urine as metabolites |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 7H-dodecafluoroheptanoyl chloride in academic laboratories?

Synthesis requires stringent anhydrous conditions due to the compound’s reactivity as an acyl chloride. Use inert gas (e.g., nitrogen) purging to minimize hydrolysis. Fluorinated precursors should be purified via fractional distillation, and reaction progress monitored by FTIR for characteristic C=O and C-F stretches (1,800–1,820 cm⁻¹ and 1,100–1,300 cm⁻¹, respectively) . Safety protocols for handling corrosive and hygroscopic materials (e.g., PPE, fume hoods) must align with institutional chemical hygiene plans .

Q. How can researchers characterize the purity of this compound?

Combine NMR (¹⁹F and ¹H), elemental analysis, and gas chromatography-mass spectrometry (GC-MS). Fluorine NMR is particularly critical for confirming fluorinated chain integrity, while GC-MS helps detect volatile impurities. Cross-validate results with Karl Fischer titration to quantify residual moisture, which can hydrolyze the compound .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for corrosive substances:

- Use chemically resistant gloves (e.g., nitrile) and splash goggles.

- Work in fume hoods with secondary containment trays.

- Neutralize spills with sodium bicarbonate or specialized fluorochemical absorbents.

- Store under nitrogen in sealed, corrosion-resistant containers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

Apply a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

Q. What analytical challenges arise in quantifying degradation products of this compound, and how can they be mitigated?

Hydrolysis generates fluorinated carboxylic acids, which interfere with standard LC-MS due to strong hydrogen bonding. Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to improve separation. For trace analysis, employ ¹⁹F NMR with a relaxation reagent (e.g., Cr(acac)₃) to reduce acquisition time .

Q. How do fluorination patterns in this compound influence its reactivity in nucleophilic acyl substitutions?

The electron-withdrawing effect of fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the fluorinated chain may reduce accessibility. Computational modeling (DFT) can predict transition states, while kinetic studies under varying nucleophile concentrations provide empirical validation .

Q. What methodologies address contradictions in reported thermodynamic data (e.g., ΔHf) for fluorinated acyl chlorides?

Discrepancies often arise from impurities or measurement techniques. Calorimetric data should be cross-checked with computational methods (e.g., Gaussian software for enthalpy calculations). Validate experimental setups using reference compounds like acetyl chloride to calibrate instruments .

Q. How can membrane separation technologies improve the isolation of this compound from reaction mixtures?

Fluorophilic membranes (e.g., polyvinylidene fluoride) selectively separate fluorinated compounds from non-fluorinated byproducts. Optimize transmembrane pressure and solvent composition (e.g., hexane/THF ratios) to enhance flux and rejection rates. Monitor separation efficiency via LC-MS .

Q. Methodological Guidance

Q. What statistical tools are recommended for analyzing reproducibility issues in fluorochemical syntheses?

Use Grubbs’ test to identify outliers in replicate experiments. For process optimization, response surface methodology (RSM) with central composite design provides a predictive model for yield and impurity profiles .

Q. How can chemical software aid in simulating reaction pathways for derivatives of this compound?

Tools like Gaussian (DFT) or ChemDraw Reaction Predictor model intermediates and transition states. Virtual screening of solvents/catalysts reduces trial-and-error experimentation. For large datasets, integrate these tools with lab informatics systems (e.g., Benchling) for automated data logging .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWEKUYKNKPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379829 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41405-35-0 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.